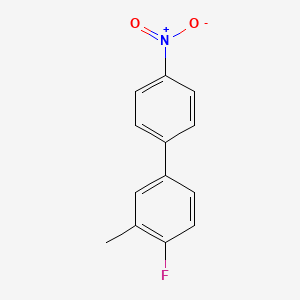

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene

説明

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO2 It is a derivative of biphenyl, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene rings

準備方法

The synthesis of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2-methylbenzene followed by a coupling reaction with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and cost-effectively for commercial use.

化学反応の分析

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can interact with nucleophiles in biological systems. These interactions can affect various molecular pathways, leading to specific biological effects .

類似化合物との比較

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:

1-Fluoro-2-methyl-4-nitrobenzene: Lacks the additional phenyl group, making it less complex.

4-Fluoro-3-methylnitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.

2-Fluoro-5-nitrotoluene: Another isomer with different properties and uses

生物活性

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene, with the CAS number 1352318-40-1, is a fluorinated aromatic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring substituted with both a methyl group and a nitrophenyl group. The presence of these functional groups is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H11FNO2 |

| Molecular Weight | 233.23 g/mol |

| CAS Number | 1352318-40-1 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Ciprofloxacin | 8 | 16 |

The results indicate that this compound has comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Research Findings

A recent study explored the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The compound exhibited significant cytotoxicity, indicating its potential as a lead compound in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group may facilitate electron transfer processes that enhance its reactivity towards biological macromolecules, leading to disruption of cellular functions.

特性

IUPAC Name |

1-fluoro-2-methyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLQKYKRWQAUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718390 | |

| Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-40-1 | |

| Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。